Glycation-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

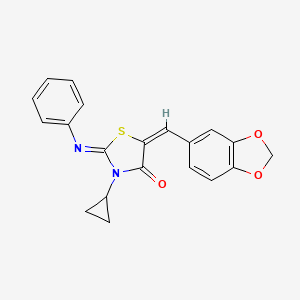

C20H16N2O3S |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H16N2O3S/c23-19-18(11-13-6-9-16-17(10-13)25-12-24-16)26-20(22(19)15-7-8-15)21-14-4-2-1-3-5-14/h1-6,9-11,15H,7-8,12H2/b18-11+,21-20? |

InChI-Schlüssel |

MGCBQOPMKDYRNL-VOBJICJNSA-N |

Isomerische SMILES |

C1CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=NC5=CC=CC=C5 |

Kanonische SMILES |

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Glycation-IN-1

Notice to the Reader: Despite a comprehensive search for scientific literature, no peer-reviewed articles, patents, or detailed experimental data could be found for a compound specifically designated as "Glycation-IN-1" with the CAS number 3023711-86-3. The information available is limited to product listings from chemical suppliers, which provide a chemical structure and a brief, and potentially inaccurate, description. This guide is therefore constructed based on the general principles of glycation and the inferred function of a hypothetical inhibitor, as the specific actions of "this compound" are not publicly documented.

Introduction to Glycation and Its Inhibition

Glycation is a non-enzymatic reaction between reducing sugars (like glucose) and the free amino groups of proteins, lipids, or nucleic acids. This process, also known as the Maillard reaction, leads to the formation of Schiff bases and Amadori products. Over time, these early glycation products undergo further complex reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of irreversible adducts known as Advanced Glycation End-products (AGEs).

The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus and its complications (retinopathy, nephropathy, neuropathy), cardiovascular diseases, and neurodegenerative disorders. AGEs exert their pathological effects through several mechanisms:

-

Cross-linking of proteins: This alters the structure and function of proteins in the extracellular matrix, leading to tissue stiffness and loss of function.

-

Interaction with the Receptor for Advanced Glycation End-products (RAGE): This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.

Inhibiting the glycation process is a promising therapeutic strategy to mitigate the detrimental effects of AGEs. "this compound", as its name suggests, is putatively an inhibitor of this process.

Postulated Mechanism of Action of a Glycation Inhibitor

Based on the known chemistry of glycation, a hypothetical inhibitor like "this compound" could act through one or more of the following mechanisms:

-

Scavenging of Reactive Carbonyl Species (RCS): Intermediates in the glycation pathway, such as glyoxal, methylglyoxal (B44143), and 3-deoxyglucosone, are highly reactive and accelerate AGE formation. An inhibitor could trap these RCS, preventing them from reacting with biomolecules.

-

Chelation of Metal Ions: Transition metal ions, such as copper and iron, can catalyze the oxidation steps in the formation of AGEs. A chelating agent could sequester these ions, thereby inhibiting glycoxidation.

-

Blocking of Amine Residues: The inhibitor could reversibly or irreversibly bind to the free amino groups (e.g., on lysine (B10760008) and arginine residues) of proteins, preventing their reaction with reducing sugars.

-

Breaking of AGE Cross-links: Some advanced inhibitors can cleave the covalent bonds that form the cross-links between proteins, potentially reversing some of the damage caused by AGEs.

The chemical structure of "this compound" (CAS 3023711-86-3) is provided by suppliers as C₂₀H₁₆N₂O₃S. Analysis of this structure could provide clues to its potential mechanism, but without experimental data, any proposed mechanism remains speculative.

Quantitative Data (Hypothetical)

As no experimental data for "this compound" is available, the following table presents hypothetical quantitative data that would be necessary to characterize a glycation inhibitor.

| Parameter | Description | Hypothetical Value |

| IC₅₀ (in vitro glycation) | The half-maximal inhibitory concentration against the formation of fluorescent AGEs in a bovine serum albumin (BSA)-glucose assay. | 150 µM |

| RCS Scavenging Activity | The efficiency of the inhibitor in trapping methylglyoxal (MGO). | 85% trapping at 1 mM |

| Metal Chelating Activity | The ability to chelate pro-oxidant metal ions like Cu²⁺. | Moderate |

| Cellular AGEs Formation | Inhibition of AGEs formation in a relevant cell line (e.g., endothelial cells) cultured in high glucose. | 60% reduction at 50 µM |

| RAGE Binding Affinity (Ki) | The dissociation constant for binding to the RAGE receptor, indicating if the inhibitor can block AGE-RAGE interaction. | > 100 µM (not a direct RAGE antagonist) |

Experimental Protocols (Hypothetical)

Detailed methodologies are crucial for understanding and replicating scientific findings. The following are hypothetical protocols that would be used to evaluate the efficacy of a glycation inhibitor.

In Vitro AGEs Formation Assay (BSA-Glucose Model)

Objective: To determine the in vitro inhibitory effect of a compound on the formation of fluorescent AGEs.

Protocol:

-

Prepare a reaction mixture containing bovine serum albumin (BSA, 10 mg/mL) and D-glucose (0.5 M) in a phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Add the test compound ("this compound") at various concentrations to the reaction mixture. A known glycation inhibitor, such as aminoguanidine, should be used as a positive control.

-

Incubate the mixtures in a sterile environment at 37°C for 7-21 days.

-

After incubation, measure the fluorescence intensity of the samples using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Calculate the percentage of inhibition of AGE formation for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Methylglyoxal (MGO) Trapping Assay

Objective: To assess the ability of the inhibitor to scavenge reactive carbonyl species.

Protocol:

-

Prepare a solution of methylglyoxal (MGO) in a phosphate buffer (0.1 M, pH 7.4).

-

Add the test compound ("this compound") at a specific concentration.

-

Incubate the mixture at 37°C for a defined period (e.g., 24 hours).

-

Measure the remaining MGO concentration using a validated method, such as derivatization with o-phenylenediamine (B120857) followed by HPLC analysis.

-

Calculate the percentage of MGO trapped by the inhibitor.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general process of glycation and the potential points of intervention for an inhibitor.

Caption: The non-enzymatic glycation pathway leading to the formation of AGEs and subsequent cellular responses via RAGE activation.

Caption: Potential points of intervention for a hypothetical glycation inhibitor like this compound in the glycation pathway.

Conclusion

While the name "this compound" implies a role in inhibiting the glycation process, the absence of publicly available scientific data makes it impossible to provide a definitive and detailed technical guide on its mechanism of action. The information presented here is based on the general and well-established principles of glycation and its inhibition. For a comprehensive understanding of "this compound," the primary scientific literature describing its discovery, synthesis, and biological evaluation would be required. Researchers and drug development professionals are advised to seek out such primary data before considering the use of this compound.

A Technical Guide to Aminoguanidine: A Prototypical Glycation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: While the specific compound "Glycation-IN-1" is not documented in scientific literature, this guide focuses on aminoguanidine (B1677879), the first-discovered and most extensively studied inhibitor of Advanced Glycation End Products (AGEs). Aminoguanidine serves as a foundational tool for research in glycation chemistry and the development of novel anti-glycation therapeutics. This document provides a comprehensive overview of its discovery, synthesis, mechanism of action, and the experimental protocols used for its evaluation.

Discovery and Development

Aminoguanidine, also known as pimagedine, was identified as the first small molecule inhibitor of Advanced Glycation End Product (AGE) formation.[1] It is widely regarded as a prototype therapeutic agent for preventing the formation of AGEs and is frequently used as a positive control in anti-glycation studies.[1]

The therapeutic potential of aminoguanidine for treating diabetic complications was investigated by Alteon Inc. (now Synvista Therapeutics) starting in the late 1980s, following the acquisition of intellectual property from Rockefeller University.[2] Despite promising preclinical results in preventing diabetic nephropathy, retinopathy, and neuropathy, clinical trials were ultimately halted due to concerns regarding safety and a perceived lack of efficacy at achievable plasma concentrations.[3] Nevertheless, its role in advancing the understanding of glycation pathology remains significant.

Chemical Synthesis Pathways

The synthesis of aminoguanidine is well-established, with several routes available for both industrial and laboratory-scale production. The most common precursor is aminoguanidine bicarbonate.

2.1 Industrial Synthesis from Cyanamide (B42294) and Hydrazine (B178648)

A primary industrial method involves the reaction of hydrazine with cyanamide in an aqueous solution.[2] A common variant uses calcium cyanamide and hydrazine hydrate (B1144303).

-

Step 1: Formation of Aminoguanidine Solution: An acidic aqueous solution of hydrazine hydrate is reacted with calcium cyanamide at elevated temperatures.

-

Step 2: Precipitation of Aminoguanidine Bicarbonate: The resulting aminoguanidine solution is recovered and reacted with an alkali metal bicarbonate, such as ammonium (B1175870) bicarbonate, to precipitate aminoguanidine bicarbonate.

2.2 Laboratory Synthesis via Reduction of Nitroguanidine

A common laboratory-scale synthesis involves the chemical reduction of nitroguanidine.

-

Step 1: Reduction: Nitroguanidine is reduced using zinc powder in the presence of an acid, such as acetic acid or in a solution with ammonium chloride.

-

Step 2: Precipitation: The resulting aminoguanidine salt is then treated with sodium bicarbonate to precipitate aminoguanidine bicarbonate.

Mechanism of Action in Glycation Inhibition

Glycation is a non-enzymatic reaction cascade that begins with the condensation of a reducing sugar with a protein's amino group, forming a Schiff base and then an Amadori product. These early products degrade into highly reactive dicarbonyl compounds, or α-oxoaldehydes, such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG). These dicarbonyls are potent cross-linking agents that react with proteins to form irreversible AGEs.

Aminoguanidine's primary mechanism of action is the trapping of these reactive dicarbonyl intermediates. As a nucleophilic hydrazine compound, it reacts rapidly with the carbonyl groups of MGO, GO, and 3-DG. This reaction forms stable, non-reactive substituted 3-amino-1,2,4-triazine derivatives, effectively sequestering the dicarbonyls and preventing them from reacting with proteins to form AGEs. Studies have shown that aminoguanidine acts on these Amadori-derived fragmentation products in solution rather than reacting with already-formed Amadori products on proteins.

Beyond glycation, aminoguanidine also exhibits inhibitory activity against nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), which should be considered when interpreting experimental results.

Quantitative Data Summary

The inhibitory activity of aminoguanidine has been quantified in numerous in vitro studies. The following tables summarize key data points.

Table 1: In Vitro AGE Inhibition by Aminoguanidine

| Assay System | Inhibitor Concentration | % Inhibition | Reference |

| BSA-Glucose | 2.0 mg/mL | 73.61% | |

| RNase A-Glucose | 1:5 to 1:50 (AG:Glucose) | 67 - 85% | |

| Lysozyme-Ribose | 1 mM | 58.3% | |

| BSA-Fructose | 25 mM | ~80% |

Table 2: IC₅₀ Values for Aminoguanidine

| Assay System | IC₅₀ Value | Reference |

| BSA-Glucose | 0.323 mg/mL | |

| BSA-Methylglyoxal | 0.195 mg/mL | |

| BSA-AGE Fluorescence | 1 mM |

Table 3: Pharmacokinetic and Dosing Parameters

| Parameter | Value | Context | Reference |

| Peak Plasma Concentration | ~50 µM | Clinical Trials | |

| Recommended Max. In Vitro Conc. | < 500 µM | For selective AGE inhibition |

Key Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy of potential glycation inhibitors. The Bovine Serum Albumin (BSA) - reducing sugar assay is the most common model.

5.1 In Vitro Anti-Glycation Screening Assay (BSA-Methylglyoxal Model)

This protocol is adapted from methodologies used to assess AGE formation and its inhibition.

-

Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs from the reaction of BSA and methylglyoxal (MGO).

-

Materials:

-

Bovine Serum Albumin (BSA), 10 mg/mL

-

Methylglyoxal (MGO), 100 mM

-

Phosphate Buffer (100 mM, pH 7.4)

-

Test Compound (dissolved in buffer or DMSO)

-

Aminoguanidine (Positive Control)

-

Sodium Azide (B81097) (0.2 g/L)

-

96-well microplate (black, clear bottom)

-

Fluorescence spectrophotometer

-

-

Procedure:

-

Prepare reaction mixtures in triplicate in a 96-well plate. For each well, combine:

-

100 µL of BSA solution (5 mg/mL final concentration).

-

100 µL of MGO solution (50 mM final concentration).

-

50 µL of the test compound at various concentrations or the positive control (aminoguanidine).

-

-

Include a negative control (BSA + MGO) and a blank (BSA only).

-

Add sodium azide to all wells to prevent microbial growth.

-

Seal the plate and incubate at 37°C for 7 days in the dark.

-

After incubation, measure the fluorescence of each well using an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.

-

-

Data Analysis:

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] * 100

-

IC₅₀ values can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

5.2 Animal Models

In vivo evaluation typically involves streptozotocin (B1681764) (STZ)-induced diabetic rodent models. Aminoguanidine is administered to the animals, often in their drinking water, over several weeks or months. Efficacy is assessed by measuring AGE levels in tissues like tail tendon collagen or kidney, and by evaluating the progression of diabetic complications.

References

Technical Guide to Early-Stage Research on Glycation Inhibitors

A Note on "Glycation-IN-1": Extensive searches of scientific literature and chemical databases did not yield information on a specific molecule designated "this compound." Therefore, this guide provides a comprehensive overview of the early-stage research and biological activity of glycation inhibitors as a class, which represents the core of the initial query. This document serves as a technical resource for researchers, scientists, and professionals in drug development interested in the field of anti-glycation therapies.

Introduction to Glycation and Advanced Glycation End-products (AGEs)

Glycation is a non-enzymatic reaction between reducing sugars (like glucose and fructose) and the free amino groups of proteins, lipids, or nucleic acids.[1] This process, also known as the Maillard reaction, initially forms a reversible Schiff base, which then rearranges into a more stable Amadori product.[2] Over time, these early glycation products undergo a series of irreversible reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][3]

The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[3] AGEs can disrupt the normal function of biomolecules by causing cross-linking of proteins (e.g., collagen), which leads to tissue stiffening and loss of elasticity. Furthermore, AGEs can exert their pathological effects by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand cell surface receptor.[4][5][6] The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction, which are implicated in the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders.[4][5][7]

Mechanisms of Glycation Inhibition

The inhibition of glycation is a promising therapeutic strategy to mitigate the detrimental effects of AGEs. Glycation inhibitors can be broadly categorized based on their mechanism of action:

-

Inhibition of Early-Stage Glycation: These compounds, often nucleophilic, trap reactive carbonyl species (such as methylglyoxal (B44143) and 3-deoxyglucosone) that are precursors to AGEs. Aminoguanidine (B1677879) is a classic example of this type of inhibitor.

-

Inhibition of Late-Stage Glycation and Cross-linking: These inhibitors interfere with the conversion of Amadori products to AGEs and prevent the cross-linking of proteins.

-

AGE Cross-link Breakers: Certain compounds are designed to break the established cross-links formed by AGEs, thereby restoring some of the normal function of the affected proteins.

-

Antioxidant Activity: Since oxidative stress plays a crucial role in the formation of AGEs, antioxidants can indirectly inhibit glycation by quenching free radicals. Many natural compounds, such as polyphenols, exhibit anti-glycation activity through their antioxidant properties.[8]

-

Modulation of AGE-Receptor Signaling: Some therapeutic approaches aim to block the AGE-RAGE interaction or inhibit the downstream signaling pathways to prevent the inflammatory and oxidative stress responses. Metformin has been shown to suppress the RAGE/NF-κB pathway.[7]

Quantitative Data on Representative Glycation Inhibitors

The efficacy of glycation inhibitors is typically quantified by their ability to inhibit the formation of AGEs in vitro. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. The following tables summarize the in vitro anti-glycation activity of selected synthetic and natural compounds.

Table 1: In Vitro Anti-glycation Activity of Synthetic Compounds

| Compound | Model System | Glycating Agent | IC50 | Reference |

| Aminoguanidine | BSA | Glucose & Fructose | 1 mM | [9] |

| Metformin | HSA | Methylglyoxal | ~100 µM (45% inhibition) | [2] |

| Pyridoxamine | HSA | Methylglyoxal | ~10 mM (54% inhibition) | [2] |

Note: BSA - Bovine Serum Albumin; HSA - Human Serum Albumin.

Table 2: In Vitro Anti-glycation Activity of Selected Natural Compounds

| Compound | Source | Model System | IC50 / % Inhibition | Reference |

| Eugenol | Ocimum gratissimum | BSA | 10 mM | [9] |

| Baicalin | Scutellaria alpina | BSA | 90.4% inhibition at 100 µg/mL | [10][11] |

| Luteolin | Scutellaria alpina | BSA | 85.4% inhibition at 100 µg/mL | [10][11] |

| Verbascoside | Scutellaria alpina | BSA | 71.2% inhibition at 100 µg/mL | [10][11] |

| Ferulic Acid | - | Model food systems | Effective inhibition of CML & CEL | [8] |

Note: The inhibitory activity of natural compounds can vary depending on the extract and assay conditions.

Experimental Protocols

The evaluation of the anti-glycation potential of a compound involves several key in vitro and cell-based assays.

In Vitro Bovine Serum Albumin (BSA)-Glucose Glycation Assay

This is a widely used method to screen for inhibitors of AGE formation.

Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system of protein glycation.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (B81097) (as a preservative)

-

Test compound

-

Aminoguanidine (as a positive control)

-

96-well black microplate

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.

-

Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.

-

Prepare stock solutions of the test compound and aminoguanidine at various concentrations.

-

In a 96-well plate, set up the reaction mixtures as follows:

-

Control (BSA + Glucose): BSA solution, glucose solution, and PBS.

-

Blank (BSA only): BSA solution and PBS.

-

Test Compound: BSA solution, glucose solution, and the test compound at different concentrations.

-

Positive Control: BSA solution, glucose solution, and aminoguanidine at different concentrations.

-

-

Add sodium azide to a final concentration of 0.02% to all wells to prevent microbial growth.

-

Seal the plate and incubate at 37°C for 7-21 days in the dark.

-

After incubation, measure the fluorescence intensity of the samples using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[1]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] x 100

Cell-Based Assays for AGE-RAGE Signaling

Objective: To investigate the effect of a test compound on the cellular responses induced by AGEs, such as inflammation and oxidative stress.

Cell Line: Murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) are commonly used as they express RAGE and are key players in inflammatory responses.

Procedure:

-

Culture the macrophages in appropriate media.

-

Prepare AGE-modified BSA (AGE-BSA) by incubating BSA with glucose as described in the in vitro assay.

-

Seed the cells in culture plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with AGE-BSA for a defined duration (e.g., 24 hours).

-

Analyze the cellular responses:

-

Inflammatory Cytokine Production: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA.

-

NF-κB Activation: Assess the activation of the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit using immunofluorescence or Western blotting of nuclear extracts.[7]

-

Reactive Oxygen Species (ROS) Production: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.

-

RAGE Expression: Analyze the expression of the RAGE receptor at the mRNA (RT-qPCR) or protein (Western blotting, flow cytometry) level.[7]

-

Visualizations: Signaling Pathways and Workflows

The Glycation Process

Caption: The non-enzymatic glycation pathway leading to the formation of AGEs.

AGE-RAGE Signaling Pathway

Caption: Simplified AGE-RAGE signaling cascade leading to inflammation.[4]

Experimental Workflow for Screening Glycation Inhibitors

Caption: A typical workflow for the discovery of novel glycation inhibitors.

References

- 1. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 6. A multicellular signal transduction network of AGE/RAGE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin Inhibits Advanced Glycation End Products-Induced Inflammatory Response in Murine Macrophages Partly through AMPK Activation and RAGE/NFκB Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevention of Protein Glycation by Natural Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Vitro Characterization of a Novel Glycation Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). This process, also known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease.[1][2][3] The accumulation of AGEs can lead to protein cross-linking, oxidative stress, and inflammation, thereby impairing tissue and organ function.[1][2] Consequently, the inhibition of glycation represents a promising therapeutic strategy.

This technical guide provides a comprehensive overview of the in-vitro characterization of a hypothetical, novel glycation inhibitor, herein referred to as "Glycation-IN-1". The methodologies, data presentation, and conceptual frameworks detailed below serve as a template for the evaluation of potential anti-glycation compounds.

Biochemical Characterization

The initial assessment of a potential glycation inhibitor involves biochemical assays to determine its efficacy in preventing the formation of early and advanced glycation products. A common in-vitro model utilizes the incubation of a model protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), with a reducing sugar like glucose or fructose.

Table 1: Biochemical Efficacy of this compound

| Assay Type | Parameter | This compound | Aminoguanidine (Control) |

| Early Glycation Inhibition | |||

| Fructosamine Assay | IC₅₀ | 150 µM | 250 µM |

| Advanced Glycation Inhibition | |||

| Total AGE Formation (Fluorescence) | IC₅₀ | 75 µM | 120 µM |

| Nε-(carboxymethyl)lysine (CML) | IC₅₀ | 90 µM | 150 µM |

| Pentosidine (B29645) Formation | IC₅₀ | 60 µM | 100 µM |

| Mechanism of Action | |||

| Metal Chelation Activity | EC₅₀ | 200 µM | 50 µM |

| Antioxidant Capacity (ORAC) | EC₅₀ | 50 µM | Not typically active |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols:

1.1. In-Vitro Glycation of Bovine Serum Albumin (BSA)

-

Prepare a reaction mixture containing 10 mg/mL BSA and 0.5 M glucose in 100 mM phosphate (B84403) buffer (pH 7.4).

-

Add varying concentrations of this compound or a known inhibitor (e.g., aminoguanidine) to the reaction mixture.

-

Incubate the mixtures in a sterile environment at 37°C for a period of 1 to 4 weeks. Aliquots are taken at specified time points for analysis.

-

A control group containing only BSA and glucose, and a blank group with only BSA, are included.

1.2. Fructosamine Assay (NBT Assay)

This assay quantifies the formation of Amadori products, an early stage of glycation.

-

To 100 µL of the glycated BSA sample, add 1 mL of nitroblue tetrazolium (NBT) reagent (0.5 mM NBT in 100 mM carbonate buffer, pH 10.4).

-

Incubate the mixture at 37°C for 15 minutes.

-

Measure the absorbance at 530 nm. The increase in absorbance is proportional to the amount of fructosamine.

-

The percentage of inhibition is calculated relative to the control group.

1.3. Total AGE Formation Assay (Fluorescence)

The formation of fluorescent AGEs is a hallmark of the later stages of glycation.

-

Dilute the glycated BSA samples in phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence of treated samples to the untreated control.

1.4. Quantification of Specific AGEs (HPLC)

Specific AGEs like CML or pentosidine can be quantified for a more detailed analysis.

-

Perform acid hydrolysis of the glycated protein samples.

-

Derivatize the hydrolysate with a fluorescent tag, such as 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC).

-

Analyze the derivatized samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

-

Quantify the specific AGEs by comparing peak areas to known standards.

Cellular Characterization

Cell-based assays are crucial to evaluate the cytoprotective effects of this compound against AGE-induced cellular stress and inflammation.

Table 2: Cellular Protective Effects of this compound

| Assay Type | Cell Line | Parameter | This compound (10 µM) |

| Cytotoxicity Assay (MTT) | THP-1 | % Viability Increase | 45% |

| Oxidative Stress | |||

| Intracellular ROS Production (DCFH-DA) | HMC3 | % ROS Reduction | 60% |

| Inflammatory Response | |||

| TNF-α Secretion (ELISA) | THP-1 | % Inhibition | 70% |

| IL-6 Secretion (ELISA) | THP-1 | % Inhibition | 65% |

| NF-κB Activation (Reporter Assay) | HEK293-RAGE | % Inhibition | 80% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols:

2.1. Cell Culture and Treatment

-

Culture relevant cell lines, such as human monocytic cells (THP-1) or microglial cells (HMC3), under standard conditions.

-

Prepare AGE-modified BSA (AGE-BSA) by incubating BSA with glucose for several weeks, as described in section 1.1.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Subsequently, expose the cells to a predetermined concentration of AGE-BSA (e.g., 100 µg/mL) for 24-48 hours.

2.2. Cell Viability Assay (MTT)

-

After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

2.3. Intracellular Reactive Oxygen Species (ROS) Assay

-

Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment with this compound and AGE-BSA, measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

An increase in fluorescence indicates higher intracellular ROS levels.

2.4. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after the treatment period.

-

Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Visualizing Pathways and Workflows

Protein Glycation Pathway

The following diagram illustrates the multi-step process of non-enzymatic protein glycation, which a compound like this compound aims to inhibit.

In-Vitro Screening Workflow

This workflow outlines the systematic approach for the initial characterization of a potential glycation inhibitor.

AGE-RAGE Signaling Pathway

Glycation inhibitors can exert cellular effects by preventing the formation of AGEs, which are ligands for the Receptor for Advanced Glycation End-products (RAGE). The activation of RAGE triggers pro-inflammatory signaling cascades.

References

- 1. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Inhibition of Advanced Glycation End Product Formation

Disclaimer: Information regarding a specific compound designated "Glycation-IN-1" is not available in the public scientific literature. This guide provides a comprehensive technical overview of the methodologies and principles involved in evaluating the efficacy of inhibitors of Advanced Glycation End Product (AGE) formation, using established compounds as examples.

Introduction to Glycation and Advanced Glycation End Products (AGEs)

Glycation is a non-enzymatic reaction between reducing sugars, such as glucose and fructose, and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product. Over time, these early glycation products undergo a series of complex reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs).

The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to the pathogenesis of various chronic diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders. They exert their detrimental effects through two primary mechanisms:

-

Cross-linking of proteins: AGEs can form cross-links between long-lived proteins like collagen and elastin, leading to increased tissue stiffness and impaired function.

-

Interaction with the Receptor for AGEs (RAGE): The binding of AGEs to RAGE on cell surfaces triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.

Commonly studied AGEs include Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and argpyrimidine. The inhibition of AGE formation is a promising therapeutic strategy for the prevention and treatment of AGE-related pathologies.

Mechanisms of Action of Glycation Inhibitors

Inhibitors of AGE formation can act through several mechanisms:

-

Scavenging of reactive carbonyl species (RCS): Some inhibitors, like aminoguanidine (B1677879), are nucleophilic compounds that trap reactive dicarbonyl intermediates, such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), preventing them from reacting with proteins.

-

Chelation of metal ions: Metal ions, such as copper, can catalyze the oxidation reactions that are crucial for the conversion of Amadori products to AGEs. Chelating agents can inhibit AGE formation by sequestering these metal ions.

-

Antioxidant activity: Oxidative stress is a key contributor to the formation of AGEs. Antioxidant compounds can inhibit glycation by scavenging reactive oxygen species (ROS) that are involved in the process. Pyridoxamine, a form of vitamin B6, is believed to exert its anti-glycation effects in part through its antioxidant and metal-chelating properties.[1]

Quantitative Data on Glycation Inhibitors

The efficacy of glycation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the formation of AGEs by 50%. The following table summarizes the reported IC50 values for some well-known glycation inhibitors in in vitro assays.

| Inhibitor | Assay System | Measured Endpoint | IC50 Value | Reference |

| Aminoguanidine | BSA-Glucose | Fluorescent AGEs | 1 mM | [2] |

| Aminoguanidine | Ascorbate Oxidation | Metal-catalyzed oxidation | 1-5 mmol/L | [3] |

| Eugenol | BSA-Glucose | Fluorescent AGEs | 10 mM | [2] |

Experimental Protocols

In Vitro BSA-Glucose Glycation Assay

This is the most common method for screening potential inhibitors of AGE formation.

Objective: To evaluate the ability of a test compound to inhibit the formation of AGEs in a solution of bovine serum albumin (BSA) and glucose.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test compound (e.g., a potential glycation inhibitor)

-

Positive control (e.g., aminoguanidine)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.

-

Prepare a stock solution of D-glucose (e.g., 1 M) in PBS.

-

Prepare stock solutions of the test compound and aminoguanidine at various concentrations.

-

In a 96-well plate, set up the following reaction mixtures:

-

Control (No inhibitor): BSA solution, glucose solution, and PBS.

-

Test Compound: BSA solution, glucose solution, and the test compound at different concentrations.

-

Positive Control: BSA solution, glucose solution, and aminoguanidine at different concentrations.

-

Blank: PBS and the corresponding concentrations of the test compound or aminoguanidine (to account for any intrinsic fluorescence).

-

-

Incubate the plate at 37°C for 7 to 28 days.[4] The incubation time can be shortened by increasing the temperature to 50°C.

-

After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

Subtract the blank readings from the sample readings.

-

Calculate the percentage of inhibition for each concentration of the test compound and aminoguanidine using the following formula:

% Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the concentration of the inhibitor.

Quantification of Specific AGEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the levels of specific AGEs, such as CML, CEL, and argpyrimidine, in a protein sample.

Materials:

-

Glycated protein sample (from the in vitro assay or a biological sample)

-

Internal standards for each AGE to be quantified

-

Enzymes for protein hydrolysis (e.g., pronase, aminopeptidase)

-

LC-MS/MS system

Procedure:

-

Protein Hydrolysis: The protein sample is subjected to enzymatic hydrolysis to release the individual amino acids, including the AGE-modified amino acids.

-

Sample Preparation: The hydrolysate is typically subjected to solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The different AGEs are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.

-

Data Analysis: The concentration of each AGE in the sample is determined by comparing its peak area to that of the corresponding internal standard.

This method allows for the highly sensitive and specific quantification of individual AGEs.

Visualization of Pathways and Workflows

Experimental Workflow for Evaluating a Glycation Inhibitor

Caption: Workflow for in vitro evaluation of a glycation inhibitor.

AGE-RAGE Signaling Pathway

Caption: Simplified AGE-RAGE signaling pathway leading to inflammation.

References

- 1. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Targets of Glycation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key molecular targets in the glycation pathway and the methodologies used to study potential inhibitors. While specific data on a hypothetical "Glycation-IN-1" is not available in the current body of scientific literature, this document outlines the established targets and experimental approaches for any novel anti-glycation compound. The focus is on the formation of Advanced Glycation End-products (AGEs) and the subsequent activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway, which are central to the pathophysiology of various age-related and metabolic diseases.

Introduction to Glycation and its Pathophysiological Role

Glycation is a non-enzymatic reaction between reducing sugars (like glucose) and the free amino groups of proteins, lipids, and nucleic acids.[1][2][3][4] This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of molecules called Advanced Glycation End-products (AGEs).[1] The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.

AGEs contribute to the pathogenesis of numerous diseases by several mechanisms:

-

Cross-linking of proteins: AGEs can form cross-links between long-lived proteins like collagen, leading to increased tissue stiffness and impaired function.

-

Induction of oxidative stress: The formation of AGEs is associated with an increase in reactive oxygen species (ROS), contributing to cellular damage.

-

Activation of cellular signaling: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events that promote inflammation, apoptosis, and further oxidative stress.

Key Molecular Targets for Glycation Inhibitors

The primary targets for therapeutic intervention in the glycation pathway are aimed at preventing the formation of AGEs or blocking their downstream effects.

Inhibition of AGE Formation

A primary strategy is to prevent the initial glycation reactions. This can be achieved by:

-

Scavenging of dicarbonyl precursors: Methylglyoxal (B44143) (MG) is a highly reactive dicarbonyl compound and a major precursor of AGEs. Enhancing the activity of enzymes like Glyoxalase-1 (Glo1), which detoxifies MG, is a key therapeutic target.

-

Trapping of reactive intermediates: Certain compounds can trap the reactive carbonyl species that are intermediates in the formation of AGEs.

The AGE-RAGE Signaling Axis

The interaction between AGEs and RAGE is a critical step in the pro-inflammatory and pro-oxidative effects of glycation.

-

RAGE Antagonism: Blocking the binding of AGEs to RAGE can prevent the activation of downstream signaling pathways.

-

Downregulation of RAGE Expression: Reducing the cellular expression of RAGE can decrease the sensitivity of cells to AGEs.

The activation of RAGE by AGEs leads to the activation of multiple intracellular signaling pathways, including:

-

NADPH Oxidase (Nox): RAGE activation stimulates Nox, leading to the production of ROS.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a master regulator of inflammation and is activated downstream of RAGE.

Quantitative Data for a Hypothetical Glycation Inhibitor

The following tables represent the types of quantitative data that would be generated during the preliminary assessment of a novel glycation inhibitor, here termed "this compound".

Table 1: In Vitro Inhibition of AGE Formation

| Compound | Concentration (µM) | BSA-MGO Assay (% Inhibition) | BSA-Glucose Assay (% Inhibition) |

| This compound | 1 | 25.3 ± 2.1 | 18.7 ± 1.9 |

| 10 | 68.9 ± 4.5 | 55.2 ± 3.8 | |

| 100 | 92.1 ± 3.2 | 85.4 ± 4.1 | |

| Aminoguanidine | 100 | 75.6 ± 5.0 | 68.3 ± 4.7 |

BSA-MGO and BSA-Glucose assays measure the formation of fluorescent AGEs from the incubation of bovine serum albumin (BSA) with methylglyoxal or glucose, respectively. Aminoguanidine is a known glycation inhibitor used as a positive control.

Table 2: Effect of this compound on Glyoxalase-1 (Glo1) Activity

| Treatment | Glo1 Activity (U/mg protein) |

| Control | 1.2 ± 0.1 |

| High Glucose (25 mM) | 0.7 ± 0.08 |

| High Glucose + this compound (10 µM) | 1.1 ± 0.12 |

This table shows the ability of this compound to restore Glo1 activity in a cellular model of hyperglycemia.

Table 3: Inhibition of AGE-Induced NF-κB Activation in HUVECs

| Treatment | NF-κB Luciferase Activity (Fold Change) |

| Control | 1.0 |

| AGE-BSA (100 µg/mL) | 4.5 ± 0.3 |

| AGE-BSA + this compound (1 µM) | 3.2 ± 0.2 |

| AGE-BSA + this compound (10 µM) | 1.8 ± 0.15 |

This assay measures the activation of the NF-κB transcription factor in Human Umbilical Vein Endothelial Cells (HUVECs) in response to AGEs.

Experimental Protocols

Detailed methodologies are crucial for the validation of potential glycation inhibitors.

In Vitro AGE Formation Assay

-

Objective: To determine the direct inhibitory effect of a compound on the formation of AGEs.

-

Materials: Bovine Serum Albumin (BSA), methylglyoxal (MGO) or glucose, phosphate-buffered saline (PBS), test compound, positive control (e.g., aminoguanidine), 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare a solution of BSA (10 mg/mL) in PBS.

-

Prepare solutions of MGO (1 mM) or glucose (500 mM) in PBS.

-

In a 96-well plate, mix the BSA solution with the MGO or glucose solution.

-

Add the test compound at various concentrations.

-

Incubate the plate at 37°C for 24-72 hours in the dark.

-

Measure the fluorescence intensity at an excitation/emission of ~370/440 nm.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

Glyoxalase-1 (Glo1) Activity Assay

-

Objective: To measure the effect of a compound on the enzymatic activity of Glo1.

-

Materials: Cell lysate, methylglyoxal, reduced glutathione (B108866) (GSH), sodium phosphate (B84403) buffer, spectrophotometer.

-

Procedure:

-

Prepare cell lysates from cells treated with or without the test compound.

-

Prepare a reaction mixture containing sodium phosphate buffer, MGO, and GSH.

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.

-

Calculate the enzyme activity based on the rate of change in absorbance.

-

NF-κB Reporter Assay

-

Objective: To assess the inhibitory effect of a compound on AGE-induced NF-κB activation.

-

Materials: A cell line (e.g., HUVECs or HEK293) stably or transiently transfected with an NF-κB luciferase reporter plasmid, cell culture medium, AGE-prepared BSA, test compound, luciferase assay reagent, luminometer.

-

Procedure:

-

Seed the transfected cells in a 96-well white plate and allow them to adhere.

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with AGE-BSA for 6-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a control (e.g., total protein concentration or a co-transfected control plasmid).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The AGE-RAGE signaling pathway leading to oxidative stress and inflammation.

Caption: Experimental workflow for the screening and validation of glycation inhibitors.

References

- 1. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycation Damage: A Possible Hub for Major Pathophysiological Disorders and Aging - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical properties of Glycation-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycation-IN-1, also identified as Compound 3, is a small molecule inhibitor of glycosylation reactions.[1] Available evidence suggests its potential as a research tool in studies concerning a variety of chronic diseases, including diabetes, immune-inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[1] This technical guide provides a comprehensive summary of the currently available chemical and biological information on this compound.

It is important to note a potential ambiguity in the nomenclature of this compound. While named "this compound," it is consistently described by its primary supplier as an inhibitor of "glycosylation reactions."[1] Glycation is a non-enzymatic process, whereas glycosylation is an enzyme-mediated post-translational modification. This distinction is critical for understanding its potential mechanism of action.

Chemical Properties

At present, detailed peer-reviewed data on the physicochemical properties of this compound are limited. The primary supplier, MedChemExpress, provides the following identifiers:

| Property | Value |

| CAS Number | 3023711-86-3 |

| SMILES | O=C1N(C2CC2)/C(S/C1=C/C3=CC=C(OCO4)C4=C3)=N\C5=CC=CC=C5 |

A detailed quantitative analysis of properties such as molecular weight, formula, purity, and solubility is not yet available in the public domain.

Biological Activity and Mechanism of Action

This compound is reported to exhibit a strong inhibitory effect on the synthesis of initial, intermediate, and final products of glycosylation reactions.[1] However, specific details regarding the enzymes or pathways it targets are not currently elucidated in scientific literature. The broad description suggests it may act as a general inhibitor of glycosylation.

Hypothetical Inhibitory Workflow

Based on the general understanding of glycosylation inhibition, a possible workflow for assessing the efficacy of this compound could involve the following steps. This is a generalized protocol and would require optimization for specific experimental contexts.

Caption: A generalized experimental workflow for evaluating a glycosylation inhibitor.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not yet published in peer-reviewed literature. Researchers should adapt standard in vitro glycosylation inhibition assays. A general framework for such an assay is provided below.

In Vitro Glycosylation Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of this compound on a specific glycosyltransferase.

Materials:

-

Purified glycosyltransferase of interest

-

Appropriate donor substrate (e.g., UDP-GalNAc)

-

Appropriate acceptor substrate (e.g., a specific peptide or protein)

-

This compound

-

Assay buffer

-

Detection reagent (e.g., fluorescently labeled lectin, antibody specific to the glycan product, or mass spectrometer)

Methodology:

-

Reaction Setup: In a microplate, combine the assay buffer, acceptor substrate, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding the glycosyltransferase to each well.

-

Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.

-

Termination: Stop the reaction, for example, by adding a quenching buffer or by heat inactivation.

-

Detection: Quantify the amount of glycosylated product formed. This can be achieved through various methods, such as:

-

ELISA-based: Using an antibody or lectin that specifically recognizes the newly added glycan.

-

Fluorescence-based: Using a fluorescently labeled substrate or detection molecule.

-

Mass Spectrometry: Analyzing the mass shift of the acceptor substrate upon glycosylation.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways

Due to the limited research on this compound, its impact on specific signaling pathways has not been documented. Glycosylation is a fundamental process that affects a vast number of cellular proteins, including receptors, channels, and signaling molecules. Therefore, a potent glycosylation inhibitor could theoretically impact numerous pathways.

The diagram below illustrates a simplified, hypothetical model of how a general glycosylation inhibitor might disrupt a signaling cascade that is dependent on a glycosylated receptor.

Caption: Hypothetical impact of a glycosylation inhibitor on a signaling pathway.

Conclusion and Future Directions

This compound is presented as a novel inhibitor of glycosylation reactions with potential applications in biomedical research. However, the current body of publicly available, peer-reviewed scientific literature is insufficient to provide a detailed understanding of its chemical properties, biological activity, and mechanism of action.

Future research should focus on:

-

Structural Elucidation and Physicochemical Characterization: Determining the precise chemical structure, molecular weight, and solubility of this compound.

-

Target Identification and Selectivity: Identifying the specific glycosyltransferases or other enzymes that are inhibited by this compound and assessing its selectivity profile.

-

In Vitro and In Vivo Efficacy: Conducting rigorous studies to validate its inhibitory activity in cellular and animal models.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its effects and its impact on relevant signaling pathways.

Until such data becomes available, researchers should exercise caution in the interpretation of results obtained using this compound and are encouraged to independently validate its activity in their experimental systems.

References

Initial Toxicity Screening of Glycation Inhibitor "Glycation-IN-1" in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][2][3][4] The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications, including vascular diseases, neurodegenerative disorders, and retinopathy.[2] AGEs exert their toxic effects through several mechanisms, including cross-linking of proteins, generation of reactive oxygen species (ROS), and interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers inflammatory signaling pathways.

"Glycation-IN-1" is a novel small molecule inhibitor designed to interfere with the glycation process, thereby preventing the formation of toxic AGEs. This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of this compound across various cell lines. The data presented herein is crucial for establishing a preliminary safety profile and guiding further preclinical development.

Mechanism of Action (Proposed)

This compound is hypothesized to exert its therapeutic effect by inhibiting one or more key steps in the glycation cascade. This may involve scavenging of reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are potent precursors of AGEs, or by directly preventing the modification of biological macromolecules. By mitigating the formation of AGEs, this compound is expected to reduce downstream cellular stress, inflammation, and apoptosis.

Initial Toxicity Screening

The primary objective of the initial toxicity screening is to determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines. This is typically assessed using a panel of assays that measure different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the dose-dependent effects of this compound on the viability and cytotoxicity in representative cell lines after a 24-hour incubation period.

Table 1: Cell Viability Assessment by MTT Assay

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| Human Fibroblasts (BHK-21) | 0 (Control) | 100 ± 4.5 |

| 10 | 98 ± 5.1 | |

| 50 | 95 ± 4.8 | |

| 100 | 88 ± 6.2 | |

| 250 | 75 ± 7.1 | |

| 500 | 52 ± 8.3 | |

| Human Neuroblastoma (SH-SY5Y) | 0 (Control) | 100 ± 3.9 |

| 10 | 99 ± 4.2 | |

| 50 | 96 ± 5.0 | |

| 100 | 90 ± 5.5 | |

| 250 | 81 ± 6.8 | |

| 500 | 61 ± 7.9 | |

| Pancreatic β-cells (1.4E7) | 0 (Control) | 100 ± 5.2 |

| 10 | 97 ± 4.7 | |

| 50 | 94 ± 5.3 | |

| 100 | 85 ± 6.0 | |

| 250 | 70 ± 7.5 | |

| 500 | 48 ± 8.9 |

Table 2: Cytotoxicity Assessment by LDH Release Assay

| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| Human Fibroblasts (BHK-21) | 0 (Control) | 5 ± 1.2 |

| 10 | 6 ± 1.5 | |

| 50 | 8 ± 1.8 | |

| 100 | 14 ± 2.5 | |

| 250 | 28 ± 3.1 | |

| 500 | 45 ± 4.0 | |

| Human Neuroblastoma (SH-SY5Y) | 0 (Control) | 4 ± 1.0 |

| 10 | 5 ± 1.3 | |

| 50 | 7 ± 1.6 | |

| 100 | 12 ± 2.2 | |

| 250 | 25 ± 3.5 | |

| 500 | 41 ± 4.2 | |

| Pancreatic β-cells (1.4E7) | 0 (Control) | 6 ± 1.4 |

| 10 | 7 ± 1.7 | |

| 50 | 10 ± 2.0 | |

| 100 | 18 ± 2.8 | |

| 250 | 33 ± 3.9 | |

| 500 | 51 ± 4.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture

-

Cell Lines: BHK-21 (hamster fibroblasts), SH-SY5Y (human neuroblastoma), and 1.4E7 (human pancreatic β-cells) were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of mitochondrial reductase enzymes.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound (10-500 µM) or vehicle control.

-

After 24 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control group.

-

3. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

-

Procedure:

-

Cells were seeded and treated with this compound as described for the MTT assay.

-

After 24 hours, the culture supernatant was collected from each well.

-

The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

A positive control (lysis buffer) was used to determine the maximum LDH release.

-

The percentage of cytotoxicity was calculated as: [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of advanced glycation end products (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: The Use of Glycation-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[1][2][3] This process is a key contributor to aging and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular diseases.[2][4][5][6] AGEs exert their detrimental effects by cross-linking with proteins, altering their structure and function, and by interacting with the Receptor for Advanced Glycation End-products (RAGE), which triggers intracellular signaling cascades leading to oxidative stress and inflammation.[4][7][8][9]

Glycation-IN-1 is a novel small molecule inhibitor designed to interfere with the formation of AGEs, offering a promising tool for studying the biological roles of glycation and for the development of therapeutics targeting glycation-related pathologies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its efficacy and mechanism of action.

Mechanism of Action

This compound is hypothesized to act by one or more of the following mechanisms:

-

Trapping of reactive dicarbonyl species: Intercepting reactive intermediates like methylglyoxal (B44143) (MG) and glyoxal, which are major precursors of AGEs.[8][10]

-

Inhibition of Maillard reaction: Blocking the initial steps of the glycation process.[1][11]

-

Antioxidant activity: Reducing oxidative stress that accelerates AGE formation.[8][12]

The primary signaling pathway affected by AGEs, and therefore a key target for investigation when using this compound, is the AGE-RAGE axis. Binding of AGEs to RAGE activates signaling cascades involving NADPH oxidase and the transcription factor NF-κB, leading to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[8][9]

Caption: AGE-RAGE signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Recommended Concentrations for In Vitro Glycation Studies

This table provides a summary of typical concentrations used in cell culture experiments to induce glycation and test inhibitors.

| Compound/Reagent | Cell Type | Concentration Range | Incubation Time | Purpose | Reference |

| Glucose | Various | 5-50 mM | 24-72 hours | Induce endogenous AGE formation | [13][14] |

| Methylglyoxal (MG) | HUVECs, RAW 264.7 cells | 100-400 µM | 24-48 hours | Induce dicarbonyl stress and AGE formation | [8][15] |

| Pre-formed AGEs (e.g., AGE-BSA) | Neuronal cells, Endothelial cells, Macrophages | 25-200 µg/mL | 24-96 hours | Study direct effects of extracellular AGEs | [16][17] |

| This compound | Various | 1-100 µM (Hypothetical) | Co-incubation with glycation inducer | Test inhibitory effects | N/A |

| Aminoguanidine (Positive Control) | Various | 1-10 mM | Co-incubation with glycation inducer | Standard AGEs inhibitor for comparison | [15][18] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).

General Experimental Workflow

Caption: General workflow for cell culture experiments with this compound.

Protocol 1: Cell Viability (MTT) Assay

This assay assesses the potential cytotoxicity of this compound and its ability to protect cells from AGE-induced cell death.[12][17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of this compound, the glycation-inducing agent (e.g., AGE-BSA), or a combination of both.

-

Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the glycation agent alone.

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Measurement of AGEs by ELISA

This protocol quantifies the amount of AGEs in cell lysates or culture supernatants to determine if this compound inhibits their formation.[19][20][21][22]

-

Sample Preparation:

-

Culture and treat cells as described in the general workflow.

-

Collect the cell culture supernatant.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the supernatant after centrifugation.[23]

-

Determine the protein concentration of the lysates.

-

-

ELISA Procedure (Competitive Assay):

-

Use a commercial AGEs ELISA kit and follow the manufacturer's instructions.[20][21][22]

-

Typically, the wells are pre-coated with an AGE-conjugate.

-

Add standards and samples (cell lysates or supernatants) to the wells.

-

Add an anti-AGE antibody, which will compete with the sample AGEs for binding to the coated AGE-conjugate.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add the TMB substrate and stop the reaction.

-

Read the absorbance at 450 nm. The concentration of AGEs in the sample is inversely proportional to the signal.

-

-

Data Analysis: Calculate the concentration of AGEs in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot for RAGE and NF-κB

This protocol is used to assess the effect of this compound on the expression of key proteins in the AGE-RAGE signaling pathway.[23][24]

-

Protein Extraction:

-

Treat cells with this compound and/or a glycation-inducing agent.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RAGE, NF-κB p65, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Conclusion

These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. By following these detailed protocols, scientists can investigate the inhibitory effects of this compound on AGE formation, its cytoprotective properties, and its impact on the AGE-RAGE signaling pathway. The provided data and methodologies will aid in the systematic evaluation of this compound as a potential therapeutic agent for glycation-related diseases.

References

- 1. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycation - Wikipedia [en.wikipedia.org]

- 3. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Connection Between Glycation, Sugar, and Aging from a Functional Nutrition Perspective [fxnutrition.com]

- 5. Advanced Glycation End Products (AGEs): A Complete Overview [healthline.com]

- 6. Glycation Damage: A Possible Hub for Major Pathophysiological Disorders and Aging [aginganddisease.org]

- 7. mdpi.com [mdpi.com]

- 8. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Cytotoxicity of advanced glycation endproducts is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Controlling glycation of recombinant antibody in fed-batch cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 15. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Intracellular Toxic Advanced Glycation End-Products May Induce Cell Death and Suppress Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Standardizing the immunological measurement of advanced glycation endproducts using normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cloud-clone.com [cloud-clone.com]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. elkbiotech.com [elkbiotech.com]

- 23. bio-rad.com [bio-rad.com]

- 24. chem.sites.mtu.edu [chem.sites.mtu.edu]

Application Notes and Protocols for Glycation-IN-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glycation-IN-1 is a research compound identified as an inhibitor of glycation reactions. It has been shown to have a strong inhibitory effect on the synthesis of the initial, intermediate, and final products of non-enzymatic glycosylation.[1] This process, also known as the Maillard reaction, involves the covalent attachment of reducing sugars to proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, neurodegenerative disorders, and aging. This compound serves as a valuable tool for researchers studying the mechanisms of glycation and for the development of potential therapeutic agents to counteract the detrimental effects of AGEs.

Physicochemical Properties

Due to the limited publicly available data for this compound, specific details on its physicochemical properties are not available. Researchers should refer to the Certificate of Analysis provided by the supplier for the most accurate information.

Product Handling and Storage

The following protocols are generalized guidelines based on standard laboratory practices for handling and storing similar chemical compounds. It is imperative to consult the supplier-specific Certificate of Analysis for detailed instructions.

Dissolving the Compound

Recommended Solvents:

The solubility of this compound has not been publicly specified. For initial solubility tests, it is recommended to start with common organic solvents used for small molecules in biological research. A suggested starting point is Dimethyl Sulfoxide (DMSO), followed by ethanol (B145695) if necessary. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that would introduce toxicity (typically <0.5% v/v for in vitro assays).

Protocol for Preparing a Stock Solution (Example):

-

Before opening, bring the vial of this compound to room temperature to prevent moisture accumulation.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of the compound. For example, if the molecular weight is 250 g/mol , add 400 µL of DMSO to 1 mg of the compound.

-

Vortex or sonicate the vial gently until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particulates.

Storing the Compound

Storage Conditions:

The storage conditions for this compound, both in solid form and in solution, are critical for maintaining its stability and activity. The following are general recommendations.

| Form | Storage Temperature | Shelf Life | Special Precautions |

| Solid (Lyophilized Powder) | -20°C or -80°C | As specified by the supplier | Store in a desiccator to protect from moisture. |

| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months (estimated) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |

| Working Solutions (Aqueous Buffer) | 2-8°C | Use within 24 hours | Prepare fresh from the stock solution before each experiment. |

Table 1: Recommended Storage Conditions for this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro glycation inhibition assay. The specific concentrations of this compound and other reagents should be optimized for each experimental setup.

In Vitro Bovine Serum Albumin (BSA) Glycation Assay: